CCR1 Antagonist Pharmacophore Integrity: 4-Hydroxypiperidine vs. 4-Unsubstituted Piperidine in Chemokine Receptor Binding
The 4-hydroxypiperidine ring present in CAS 1236256-82-8 is a validated CCR1 antagonist pharmacophore. In the seminal J. Med. Chem. paper that defined this class, the 4-hydroxypiperidine lead compound (compound 1) inhibited binding of MIP-1α to recombinant human CCR1 with a Ki of 40 nM. When the 4-hydroxyl group was removed to yield the corresponding unsubstituted piperidine analog, CCR1 binding affinity dropped by at least 10-fold (estimated Ki >400 nM based on SAR tables) [1]. Although CAS 1236256-82-8 itself has not been directly profiled in published CCR1 assays, it retains the identical 4-hydroxypiperidine core with a free hydroxyl, whereas the des-hydroxy comparator loses this critical hydrogen-bond donor. This class-level SAR predicts that CAS 1236256-82-8 will maintain superior CCR1 binding potential compared to any 4-deoxy or 4-alkoxy piperidine-pyrrolidine ketone analog [1].
| Evidence Dimension | CCR1 binding affinity (Ki) – class-level SAR for 4-OH vs. 4-H substitution |
|---|---|
| Target Compound Data | 4-Hydroxypiperidine class lead (compound 1): Ki = 40 nM (CCR1, [125I]-MIP-1α displacement, recombinant human CCR1) [1] |
| Comparator Or Baseline | Des-hydroxy piperidine analog: estimated Ki >400 nM (class-level SAR trend) [1] |
| Quantified Difference | ≥10-fold loss in binding affinity upon removal of the 4-OH group |
| Conditions | Recombinant human CCR1, [125I]-MIP-1α radioligand displacement assay, J. Med. Chem. 1999 |
Why This Matters
A 10-fold or greater difference in receptor binding affinity is a decisive factor in selecting building blocks for CCR1-targeted SAR campaigns, where maintaining the 4-OH pharmacophore is non-negotiable for meaningful target engagement.
- [1] H.P. Ng et al., 'Discovery of novel non-peptide CCR1 receptor antagonists,' Journal of Medicinal Chemistry, 1999, 42(23), 4680–4694. Table 1 and SAR discussion. View Source
